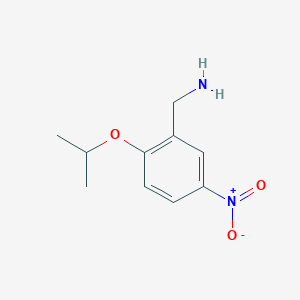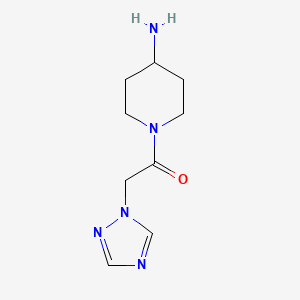
Cyclopentyl(3-(hydroxymethyl)piperidin-1-yl)methanone
Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives, such as Cyclopentyl(3-(hydroxymethyl)piperidin-1-yl)methanone, has been a significant area of research . A method for the synthesis of a similar compound, (3S,5R)-3-hydroxy-5-methylpiperidin-1-ylmethanone, has been reported, which involves six steps starting from D-pyroglutaminol .Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopentyl group, a piperidin-1-yl group, and a methanone group. The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
Piperidine derivatives, including this compound, are involved in various intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. It has a molecular weight of 211.3 g/mol. Other properties such as melting point, boiling point, solubility, and stability can be determined experimentally.Scientific Research Applications
Crystal Structure and Synthetic Approaches
Crystal Structure Analysis : The study of crystal structures, such as the adduct comprising 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a common (4-chlorophenyl)methanone component, reveals insights into molecular configurations and intermolecular interactions. This analysis is fundamental for understanding the chemical and physical properties of compounds, guiding the design of new materials and pharmaceuticals (Revathi et al., 2015).
Synthesis of Piperidine Derivatives : Piperidine derivatives have been synthesized for various studies, including anticancer and antituberculosis research. For instance, the synthesis of 1-(4-Chlorophenyl)cyclopropyl (piperazin-1-yl) methanone derivatives has shown promising results in anticancer and antituberculosis activities, highlighting the potential of these compounds in medicinal chemistry (Mallikarjuna et al., 2014).
Biological Activity Exploration
Antitubercular Activities : The development of compounds with potent antitubercular activity is critical in combating tuberculosis. A series of [4-(aryloxy)phenyl]cyclopropyl methanones, for example, demonstrated significant in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv, highlighting the therapeutic potential of these compounds in treating tuberculosis (Bisht et al., 2010).
Antimicrobial Activity : New pyridine derivatives have been synthesized and evaluated for their antimicrobial activity, contributing to the search for new antimicrobial agents. These studies are crucial in addressing the growing concern of antibiotic resistance (Patel et al., 2011).
Anticancer Studies : The exploration of anticancer properties in piperidine derivatives is an ongoing area of research. Compounds have been synthesized and tested for their ability to inhibit the growth of cancer cells, with some showing significant potential. This research is vital for developing new cancer therapies (Vinaya et al., 2011).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as piperidine derivatives, have been found to play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The interaction of these compounds with their targets often results in changes that contribute to their biological and pharmacological activities .
Biochemical Pathways
It’s worth noting that similar compounds, such as indole derivatives, have been found to affect a wide range of biochemical pathways . These pathways and their downstream effects contribute to the diverse biological activities of these compounds .
Result of Action
Similar compounds, such as indole derivatives, have been found to have diverse biological activities . These activities result from the interaction of these compounds with their targets and the subsequent changes that occur .
Future Directions
Properties
IUPAC Name |
cyclopentyl-[3-(hydroxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c14-9-10-4-3-7-13(8-10)12(15)11-5-1-2-6-11/h10-11,14H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLZZUJQDZTQEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


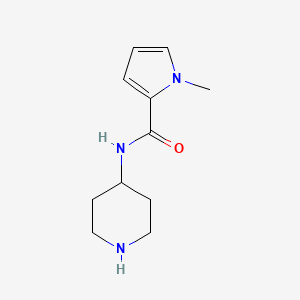
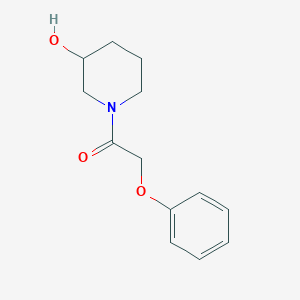
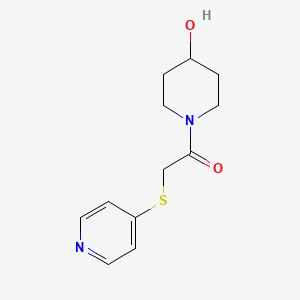
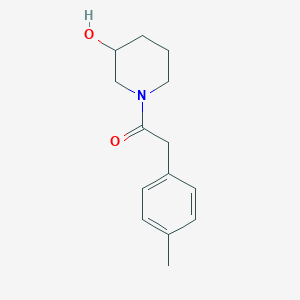
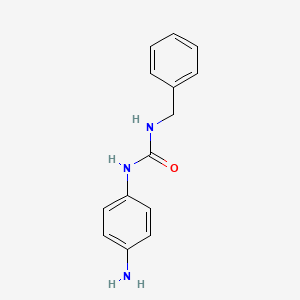


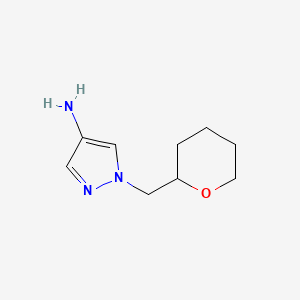
![N-[(2,6-difluorophenyl)methyl]oxan-4-amine](/img/structure/B1462639.png)



